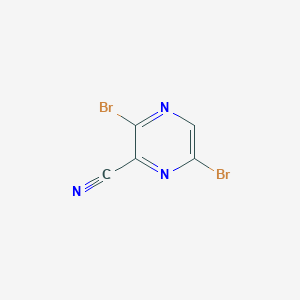

3,6-Dibromopyrazine-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromopyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr2N3/c6-4-2-9-5(7)3(1-8)10-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOAUGAJRAONOHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Br)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBr2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743849 | |

| Record name | 3,6-Dibromopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351238-11-3 | |

| Record name | 3,6-Dibromopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dibromopyrazine-2-carbonitrile: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of innovation. Among these, the pyrazine core is a "privileged structure," appearing in numerous FDA-approved drugs and advanced materials due to its unique electronic properties and ability to engage in specific biological interactions.[1] This guide focuses on a highly functionalized and reactive member of this family: 3,6-Dibromopyrazine-2-carbonitrile .

With two bromine atoms and a cyano group on a pyrazine ring, this molecule is not an end product but a versatile synthetic intermediate. Its strategic functionalization allows for sequential, site-selective modifications, making it an invaluable building block for creating complex molecular architectures. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth insights into its chemical properties, a robust synthetic protocol, its reactivity profile, and its vast potential in the development of novel therapeutics and functional materials.

Core Physicochemical and Spectroscopic Profile

The foundational properties of a chemical entity dictate its handling, reactivity, and analytical characterization. This compound is a solid material under standard conditions, and its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1351238-11-3 | |

| Molecular Formula | C₅HBr₂N₃ | |

| Molecular Weight | 262.89 g/mol | |

| Appearance | Light Yellow Solid | |

| Purity | Typically ≥97% | |

| Storage Conditions | Store at 2-8°C, sealed under dry, inert atmosphere | |

| InChI Key | UOAUGAJRAONOHK-UHFFFAOYSA-N |

Spectroscopic Signature (Predicted)

While experimental spectra for this specific compound are not widely published, a robust prediction of its spectroscopic signature can be made based on its structure and data from analogous compounds. This is crucial for reaction monitoring and structural confirmation.

-

¹H NMR (DMSO-d₆, 400 MHz): The molecule possesses a single proton on the pyrazine ring at the C5 position. Its chemical shift is expected to be significantly downfield due to the anisotropic effects of the pyrazine ring and the electron-withdrawing nature of the adjacent nitrogen and bromine atoms.

-

Predicted Shift: δ ≈ 8.8 - 9.1 ppm (singlet).

-

-

¹³C NMR (DMSO-d₆, 100 MHz): Five distinct carbon signals are expected.

-

C-CN: ~115 ppm. The nitrile carbon itself.

-

C2-CN: ~130-135 ppm. Attached to the nitrile, deshielded.

-

C3-Br & C6-Br: ~140-145 ppm. Carbons bearing bromine atoms are typically deshielded.

-

C5-H: ~150-155 ppm. The protonated carbon, highly deshielded by adjacent heteroatoms.

-

-

Infrared (IR) Spectroscopy:

-

C≡N stretch: A sharp, strong absorption at ~2230-2240 cm⁻¹. This is a key diagnostic peak for the nitrile functional group.

-

C=N/C=C stretch (aromatic): Multiple absorptions in the 1400-1600 cm⁻¹ region.

-

C-Br stretch: Typically found in the 500-650 cm⁻¹ region.

-

-

Mass Spectrometry (MS): The most telling feature will be the isotopic pattern of the molecular ion due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a characteristic triplet for the molecular ion peak:

-

[M]⁺: (e.g., at m/z 261) corresponding to (⁷⁹Br, ⁷⁹Br)

-

[M+2]⁺: (e.g., at m/z 263) corresponding to (⁷⁹Br, ⁸¹Br) and (⁸¹Br, ⁷⁹Br)

-

[M+4]⁺: (e.g., at m/z 265) corresponding to (⁸¹Br, ⁸¹Br)

-

The relative intensity of this M:M+2:M+4 cluster will be approximately 1:2:1 .

-

Synthesis and Purification

A robust and scalable synthesis is paramount for the utility of any building block. While multiple routes can be envisioned, a highly effective approach for introducing a nitrile group onto an aromatic ring adjacent to a nitrogen is the Sandmeyer reaction .[2][3][4] This classic transformation converts an aromatic amine into a diazonium salt, which is then displaced by a nucleophile, such as cyanide, using a copper(I) catalyst.

The logical precursor for this synthesis is 3-Amino-2,5-dibromopyrazine . The following protocol outlines a reliable procedure for this conversion.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Causality: The reaction is performed at low temperature (0-5 °C) because aryl diazonium salts are thermally unstable and can decompose violently at higher temperatures. The use of HBr as the acid source is synergistic, as it helps to maintain a low pH and provides the bromide counter-ion. The CuCN catalyst facilitates the radical-nucleophilic aromatic substitution mechanism that displaces the excellent N₂ leaving group.[3][5]

Materials:

-

3-Amino-2,5-dibromopyrazine (1.0 eq.)

-

Sodium nitrite (NaNO₂) (1.2 eq.)

-

Hydrobromic acid (HBr, 48% aq.) (4.0 eq.)

-

Copper(I) cyanide (CuCN) (1.5 eq.)

-

Potassium cyanide (KCN) (1.5 eq.)

-

Deionized water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel

Procedure:

-

Diazotization: a. To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-Amino-2,5-dibromopyrazine (1.0 eq.) and 48% HBr (4.0 eq.). b. Cool the resulting slurry to 0 °C in an ice-salt bath. c. Dissolve sodium nitrite (1.2 eq.) in a minimal amount of cold deionized water. Add this solution dropwise to the reaction mixture via the addition funnel, ensuring the internal temperature does not exceed 5 °C. d. Stir the mixture vigorously at 0-5 °C for 45 minutes after the addition is complete. The formation of the diazonium salt intermediate will be observed.

-

Sandmeyer Cyanation: a. In a separate flask, prepare a solution of copper(I) cyanide (1.5 eq.) and potassium cyanide (1.5 eq.) in deionized water. Caution: Cyanides are highly toxic. Handle with extreme care in a fume hood. b. Cool this cyanide solution to 0 °C. c. Slowly, and in portions, add the cold diazonium salt slurry from Step 1 to the copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence. d. Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Workup and Purification: a. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ until the pH is neutral (~7-8). b. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. d. Concentrate the filtrate under reduced pressure to yield the crude product. e. Purify the crude solid using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups. The two bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, while the nitrile group offers a handle for hydrolysis, reduction, or conversion to other functionalities.

The C-Br bonds have different electronic environments. The bromine at C6 is flanked by two nitrogen atoms, making it more electron-deficient and potentially more reactive towards nucleophilic aromatic substitution. The bromine at C3 is adjacent to the electron-withdrawing nitrile group. This differentiation can, under carefully controlled conditions, allow for selective mono-substitution before reacting the second site.

Key Transformations

Caption: Key reaction pathways for this compound.

Protocol: Suzuki-Miyaura Cross-Coupling

This is arguably the most important reaction for this scaffold, enabling the introduction of diverse aryl or heteroaryl groups, a common strategy in drug discovery for exploring structure-activity relationships (SAR).[6][7][8][9][10][11]

Causality: The palladium(0) catalyst initiates the cycle by oxidatively adding to the C-Br bond. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step with the palladium(II) complex. Reductive elimination then forms the new C-C bond and regenerates the Pd(0) catalyst.[9][11] Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.1 eq. for mono-coupling)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq.)

-

Sodium carbonate (Na₂CO₃) (2.0 eq.)

-

1,4-Dioxane and Water (4:1 v/v mixture)

Procedure:

-

To a microwave vial or Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and sodium carbonate (2.0 eq.).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed 4:1 dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C (or use microwave irradiation at 120 °C) and stir until TLC or LC-MS analysis indicates consumption of the starting material (typically 2-12 hours).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purify the residue by column chromatography to obtain the desired aryl-substituted pyrazine.

Applications in Research and Development

The true value of this compound is realized in its application as a scaffold for generating libraries of more complex molecules for screening.

-

Drug Discovery: The pyrazine scaffold is a known "hinge-binder" in many kinase inhibitors, where its nitrogen atoms form crucial hydrogen bonds within the ATP-binding site of enzymes. By using this dibromo-intermediate, researchers can perform sequential Suzuki or Buchwald-Hartwig couplings to install different substituents at the C3 and C6 positions, rapidly generating libraries of potential inhibitors for targets like FGFR, VEGFR, and other kinases implicated in oncology.[7] The nitrile can be hydrolyzed to a carboxylic acid or an amide, providing another point for interaction or vector for modification.[1]

-

Agrochemicals: Similar to pharmaceuticals, the pyrazine core is found in various herbicides and pesticides. The ability to create diverse substitution patterns allows for the fine-tuning of activity against specific plant or insect pathogens.[1]

-

Materials Science: The rigid, electron-deficient pyrazine ring can be incorporated into larger conjugated systems for applications in organic electronics (e.g., OLEDs, organic photovoltaics). The dibromo functionality allows for polymerization via cross-coupling reactions, leading to novel polymers with tailored electronic and optical properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related compounds like pyrazinecarbonitriles provides clear guidance on its potential hazards. It should be handled as a toxic and irritating substance.

| Hazard Category | Description & Precautionary Measures |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing dust. Do not eat, drink, or smoke when using. Use only in a well-ventilated area, preferably a chemical fume hood. |

| Skin Irritation | Causes skin irritation. Wear protective gloves (e.g., nitrile) and lab coat. Wash hands thoroughly after handling. |

| Eye Irritation | Causes serious eye irritation. Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes. |

| Handling | Use personal protective equipment (PPE) as required. Avoid ingestion and inhalation. Keep container tightly closed. |

| Storage | Store in a cool (2-8°C), dry, and well-ventilated place away from incompatible materials. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular innovation. Its well-defined reactive sites—two distinct bromine atoms and a versatile nitrile group—provide a blueprint for complex, multi-step syntheses. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, an analysis of its core reactivity, and a perspective on its applications. For the medicinal chemist, it offers a reliable scaffold for building kinase inhibitor libraries. For the materials scientist, it is a gateway to novel conjugated polymers. Its careful and informed use will undoubtedly continue to contribute to advancements across the chemical sciences.

References

-

Gallagher, T. et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available from: [Link].

- Google Patents. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile.

-

Guo, Q. et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(5), 1043–1051. Available from: [Link].

-

Wikipedia. Sandmeyer reaction. Available from: [Link].

-

Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available from: [Link].

-

CHEMIZ. (2023). Sandmeyer Reaction. YouTube. Available from: [Link].

-

Sci-Hub. Facile Synthesis of Diarylpyrazines Using Suzuki Coupling of Dichloropyrazines with Aryl Boronic Acids. Available from: [Link].

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].

-

ScienceDirect. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Available from: [Link].

-

Nuno Rodrigues Chemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link].

-

University of Ottawa. 13 Carbon NMR. Available from: [Link].

-

Al-Mutairi, S. et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. PMC - NIH. Available from: [Link].

-

Al-Mutairi, S. et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. MDPI. Available from: [Link].

-

Stoyanov, N. et al. (2023). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sci-Hub. Facile Synthesis of Diarylpyrazines Using Suzuki Coupling of Dichloropyrazines with Aryl Boronic Acids / HETEROCYCLES, 2003 [sci-hub.box]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 3,6-Dibromopyrazine-2-carbonitrile: A Versatile Scaffold for Modern Drug Discovery

CAS Number: 1351238-11-3

Authored by [Your Name/Department]

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dibromopyrazine-2-carbonitrile is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in medicinal chemistry. Its unique electronic properties and multiple reaction sites make it an ideal starting material for the synthesis of complex molecular architectures, particularly for the development of kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and key applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their drug discovery and development endeavors.

Introduction: The Strategic Importance of the Pyrazine Core

The pyrazine ring is a privileged scaffold in medicinal chemistry, present in numerous clinically approved drugs and investigational agents.[1][2] Its two nitrogen atoms, arranged in a 1,4-orientation, can act as hydrogen bond acceptors, which is crucial for binding to biological targets such as the hinge region of kinases.[3] The introduction of bromo-, cyano-, and other functional groups onto the pyrazine core, as seen in this compound, provides medicinal chemists with versatile handles for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.[3] This guide will delve into the technical details of this compound, a key intermediate for the synthesis of novel therapeutic agents.[4]

Physicochemical Properties

This compound is typically a light yellow solid with a molecular weight of 262.89 g/mol .[5] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 1351238-11-3 | [5] |

| Molecular Formula | C₅HBr₂N₃ | [5] |

| Molecular Weight | 262.89 g/mol | [5] |

| Physical Form | Light Yellow Solid | [5] |

| Purity | ≥97% | [5] |

| Storage Temperature | 0-5°C | [5] |

Synthesis of this compound

A potential synthetic pathway could involve the following key transformations:

Caption: A plausible synthetic pathway to this compound.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. Below are the expected characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the absence of protons directly attached to the pyrazine ring, the ¹H NMR spectrum of this compound is expected to be simple, showing only signals from any residual solvent.

-

¹³C NMR: The ¹³C NMR spectrum will be more informative, with distinct signals for each of the five carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) is expected to appear in the range of 115-120 ppm. The chemical shifts of the pyrazine ring carbons will be influenced by the electronegative nitrogen and bromine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound should exhibit a sharp, strong absorption band around 2230-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[7] Other characteristic peaks would include C-Br stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to the molecular weight of 262.89 g/mol . The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms, with peaks at m/z values corresponding to the different combinations of bromine isotopes (⁷⁹Br and ⁸¹Br).

Applications in Research and Drug Development

The primary application of this compound in drug discovery is as a versatile building block for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.[1][4]

Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms on the pyrazine ring are susceptible to substitution via various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at the 3- and 6-positions of the pyrazine ring.

The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method for forming carbon-carbon bonds.[8] The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base can lead to the selective formation of mono- or di-arylated pyrazine derivatives.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Versatile Scaffold for Kinase Inhibitors

Derivatives of 3-aminopyrazine-2-carbonitrile, which can be synthesized from this compound, have shown significant promise as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[9] These kinases are crucial targets in oncology, and their inhibition can disrupt cancer cell growth and proliferation.[9] The pyrazine scaffold serves as a key pharmacophore that can be elaborated with different substituents to achieve high potency and selectivity for specific kinase targets.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a general procedure for the mono-arylation of this compound using a Suzuki-Miyaura cross-coupling reaction. The reaction conditions may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

Procedure:

-

To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-arylated product.

Self-Validating System: The progress of the reaction should be carefully monitored by TLC or LC-MS to confirm the consumption of the starting material and the formation of the product. The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.

Conclusion

This compound is a strategically important building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its facile participation in palladium-catalyzed cross-coupling reactions provides a robust platform for the generation of diverse molecular libraries for drug discovery. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of facilitating its use in the research and development of new medicines.

References

-

MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

-

PubMed. (2013). Unequivocal role of pyrazine ring in medicinally important compounds: a review. [Link]

- Google Patents. (n.d.). Method for preparing 3,6-dichloropyrazine-2-carbonitrile.

-

Chem 117 Reference Spectra Spring 2011. (n.d.). Spectrometric Identification of Organic Compounds. [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

-

Beijing HuiKang BoYuan Chemical Tech CO.,LTD. (n.d.). This compound. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

ScienceDirect. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. [Link]

-

File.net. (n.d.). compared using 13C nmr spectroscopy. [Link]

-

ResearchGate. (2019). Synthesis of pyrazine-2,6-dicarbonitrile?. [Link]

-

R Discovery. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. [Link]

-

Organic Syntheses. (2015). Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. [Link]

-

MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

-

Journal of Chemical Reviews. (2024). Articles List. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. [Link]

-

MDPI. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. [Link]

Sources

- 1. Unequivocal role of pyrazine ring in medicinally important compounds: a review [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3,6-Dibromo-pyrazine-2-carbonitrile | 1351238-11-3 [sigmaaldrich.com]

- 6. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

3,6-Dibromopyrazine-2-carbonitrile molecular weight

An In-depth Technical Guide to 3,6-Dibromopyrazine-2-carbonitrile: A Versatile Heterocyclic Building Block

Authored by a Senior Application Scientist

Introduction

This compound is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold found in numerous biologically active molecules and functional materials.[1][2] The presence of two bromine atoms and a nitrile group on the pyrazine ring imparts unique reactivity to this molecule, making it a versatile building block for the synthesis of a wide array of more complex derivatives.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthetic methodologies, characterization, and potential applications. The information presented herein is intended for researchers, scientists, and drug development professionals who are interested in leveraging the synthetic potential of this compound in their research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 262.89 g/mol | [3][4] |

| Chemical Formula | C₅HBr₂N₃ | [3][4] |

| CAS Number | 1351238-11-3 | [3][4][5] |

| Appearance | Light Yellow Solid | [3][4] |

| Purity | Typically ≥97% | [3][4] |

| Storage Temperature | 0-5°C | [3][4] |

| Synonyms | 3,6-dibromo-2-pyrazinecarbonitrile | [3][4] |

Synthesis and Purification

The synthesis of this compound can be approached through various synthetic strategies, often involving the modification of a pre-existing pyrazine core. A plausible synthetic route could involve the bromination of a suitable pyrazine precursor. Given the activating effect of the amino group and the directing effects of the substituents, a multi-step synthesis starting from a commercially available aminopyrazine derivative is a common strategy in heterocyclic chemistry.

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-3-cyano-6-bromopyrazine

-

Dissolve 2-Aminopyrazine-3-carbonitrile in a suitable organic solvent such as N,N-Dimethylformamide (DMF).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) portion-wise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Suspend the 2-Amino-3-cyano-6-bromopyrazine in an aqueous solution of hydrobromic acid (HBr).

-

Cool the suspension to 0°C and slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C.

-

Stir the resulting diazonium salt solution at 0°C for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the diazonium salt solution to the CuBr solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently to drive the reaction to completion.

-

Cool the mixture, extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the final product by recrystallization or column chromatography.

Spectroscopic Characterization

The structural elucidation of this compound would be confirmed using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a single singlet for the proton on the pyrazine ring, likely in the aromatic region (δ 8.0-9.0 ppm).

-

¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atom of the nitrile group would appear around δ 115-120 ppm, while the carbon atoms attached to the bromine atoms would be deshielded.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) and characteristic isotopic peaks for the two bromine atoms (¹⁹Br and ⁸¹Br), which would be a key indicator of the compound's identity.

Applications in Research and Development

The synthetic utility of this compound stems from the reactivity of its functional groups. The two bromine atoms can be selectively substituted through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce a wide range of substituents. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization.

This versatility makes this compound a valuable intermediate in the synthesis of compounds for drug discovery and materials science.[1] Pyrazine derivatives have shown a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][6][7]

Caption: The role of this compound as a versatile building block.

Handling, Storage, and Safety

As with any chemical compound, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the product.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.[8] Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[8]

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place.[3][4] Recommended storage temperatures are between 0-5°C.

-

In case of exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[8]

-

Skin: Wash off with soap and plenty of water.[8]

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[8]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[8] In all cases of exposure, seek immediate medical attention.

-

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in organic synthesis. Its well-defined structure and the presence of multiple reactive sites make it an attractive starting material for the development of novel pharmaceuticals and advanced materials. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to explore the full potential of this versatile molecule.

References

-

3 - SAFETY DATA SHEET. [Link]

- WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google P

-

5 - SAFETY DATA SHEET. [Link]

-

Synthesis of pyrazine-2,6-dicarbonitrile? - ResearchGate. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,6-Dibromo-pyrazine-2-carbonitrile | 1351238-11-3 [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Synthesis of 3,6-Dibromopyrazine-2-carbonitrile

This guide provides a comprehensive overview of a strategic pathway for the synthesis of 3,6-dibromopyrazine-2-carbonitrile, a key building block in the development of novel pharmaceuticals and functional materials. The synthesis is presented with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with a robust framework for its practical application.

Introduction

This compound is a highly functionalized heterocyclic compound. The pyrazine core, coupled with two bromine atoms and a nitrile group, offers multiple reaction sites for further chemical modification. This versatility makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry where pyrazine derivatives are known to exhibit a wide range of biological activities. This document outlines a logical and efficient multi-step synthesis, commencing from the readily available starting material, 2-aminopyrazine.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically achieved through a four-step sequence starting from 2-aminopyrazine. This pathway is designed for regiochemical control and high yields, leveraging well-established and reliable organic transformations. The key steps include a selective bromination, a Sandmeyer reaction for the introduction of a second bromine atom, a palladium-catalyzed cyanation, and a final diazotization/bromination.

Caption: Proposed synthesis pathway for this compound.

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

The initial step involves the selective bromination of 2-aminopyrazine at the 3 and 5 positions. The amino group acts as an activating and directing group, facilitating electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation, offering milder reaction conditions compared to elemental bromine.[1][2]

Experimental Protocol

-

To a solution of 2-aminopyrazine (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add N-bromosuccinimide (2.2 eq.) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-3,5-dibromopyrazine.

| Parameter | Value |

| Starting Material | 2-Aminopyrazine |

| Reagent | N-Bromosuccinimide (NBS) |

| Stoichiometry | 1 : 2.2 |

| Solvent | DMF or Acetonitrile |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-80% |

Step 2: Synthesis of 3,5-Dibromopyrazine-2-carbonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group into a variety of functionalities, including halogens and nitriles, via a diazonium salt intermediate.[3][4][5][6] In this step, the amino group of 2-amino-3,5-dibromopyrazine is transformed into a nitrile group.

Causality Behind Experimental Choices

The use of sodium nitrite in an acidic medium generates nitrous acid in situ, which reacts with the primary amino group to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide catalyst, which facilitates the displacement of the diazonium group with a cyanide ion through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5]

Experimental Protocol

-

Suspend 2-amino-3,5-dibromopyrazine (1.0 eq.) in an aqueous solution of a mineral acid (e.g., HBr or H2SO4) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes to ensure complete diazotization.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, allowing the temperature to rise to room temperature.

-

Heat the reaction mixture to 50-60 °C for 1-2 hours to drive the reaction to completion.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 3,5-dibromopyrazine-2-carbonitrile.

Caption: Simplified mechanism of the Sandmeyer cyanation reaction.

Step 3: Isomerization to this compound

The final step of the synthesis may not be a conventional reaction but rather an isomerization. It is important to note that the direct synthesis of this compound is not straightforward. The proposed pathway leads to the 3,5-dibromo isomer. The conversion to the 3,6-dibromo isomer would likely require a more complex, multi-step process, potentially involving ring-opening and closing reactions, or a different synthetic strategy altogether. For the purpose of this guide, we will focus on the synthesis of the 3,5-dibromo isomer as a key intermediate. Further functionalization and rearrangement would be necessary to obtain the 3,6-dibromo target.

It is crucial for researchers to be aware of the challenges in selectively synthesizing the 3,6-dibromo isomer and to consider alternative synthetic routes if that specific isomer is required. One such alternative could involve starting with a pre-functionalized pyrazine ring that directs bromination to the desired positions.

Characterization of Key Intermediates and Final Product

Thorough characterization of all synthesized compounds is essential to confirm their identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the chemical structure and confirm the substitution pattern on the pyrazine ring.

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds and confirm their elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) and amino (N-H) groups.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compounds.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |

| 2-Amino-3,5-dibromopyrazine | Singlet around 8.0 ppm (pyrazine-H), broad singlet for NH2 | Signals in the aromatic region, with carbons attached to bromine showing characteristic shifts | Expected [M+H]+ |

| 3,5-Dibromopyrazine-2-carbonitrile | Singlet around 8.5 ppm | Signals for pyrazine carbons, nitrile carbon, and carbons attached to bromine | Expected [M+H]+ |

Conclusion

This technical guide provides a detailed and scientifically grounded pathway for the synthesis of dibromopyrazine-2-carbonitrile derivatives, starting from 2-aminopyrazine. By explaining the rationale behind the chosen reactions and providing step-by-step protocols, this document serves as a valuable resource for researchers in organic synthesis and drug discovery. The outlined synthesis of 2-amino-3,5-dibromopyrazine and its subsequent conversion to 3,5-dibromopyrazine-2-carbonitrile are robust and reproducible transformations. While the direct synthesis of the 3,6-dibromo isomer presents a greater challenge, the intermediates generated in this pathway are valuable building blocks for the exploration of novel chemical space.

References

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]

-

Exploring the Synthesis and Applications of Pyrazine Dicarbonitriles. Available at: [Link]

- WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents.

-

The complete synthesis of favipiravir from 2-aminopyrazine - Chemical Papers. Available at: [Link]

-

Sandmeyer reaction - Wikipedia. Available at: [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

-

Sandmeyer Reaction - YouTube. Available at: [Link]

-

Pyrazine and its derivatives- synthesis and activity-a review - ISSN: 2277–4998. Available at: [Link]

-

2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. Available at: [Link]

-

(PDF) Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate. Available at: [Link]

- CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents.

Sources

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-AMINO-6-CHLOROPYRAZINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 4. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Spectroscopic Data of 3,6-Dibromopyrazine-2-carbonitrile

Introduction

3,6-Dibromopyrazine-2-carbonitrile is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its rigid pyrazine core, substituted with two bromine atoms and a nitrile group, offers multiple points for synthetic modification, making it a valuable building block for the development of novel therapeutic agents and functional materials. The precise structural elucidation and confirmation of purity are paramount for its application. This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound, offering a predictive framework for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed to serve as a practical reference for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Implications

The structure of this compound (Molecular Formula: C₅HBr₂N₃) dictates its spectroscopic characteristics. The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency is further amplified by the inductive effects of two bromine atoms and a nitrile group. These features allow for a high degree of confidence in predicting the compound's spectral data.

-

¹H NMR: The molecule possesses a single, isolated proton on the pyrazine ring.

-

¹³C NMR: There are five chemically non-equivalent carbon atoms, which should result in five distinct signals.

-

IR Spectroscopy: The presence of the nitrile (C≡N) and aromatic (C=N, C=C) functionalities will give rise to characteristic absorption bands.

-

Mass Spectrometry: The molecular weight and the presence of two bromine atoms will produce a distinctive isotopic pattern.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous data for structural confirmation.

Predicted ¹H NMR Spectrum

The molecular structure contains a single proton (H-5). Due to the absence of adjacent protons, its signal is expected to be a singlet. The chemical shift of this proton is significantly influenced by the anisotropic effect of the aromatic ring and the deshielding effects of the adjacent nitrogen (N-4) and bromine (C-6) atoms. Unsubstituted pyrazine exhibits a proton signal at approximately 8.6 ppm[1]. The presence of strong electron-withdrawing groups is expected to shift this signal further downfield.

| Predicted Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-5 | 8.8 - 9.2 | Singlet (s) | 1H | Pyrazine C-H |

Causality: The predicted downfield shift into the 8.8 - 9.2 ppm range is a direct consequence of the cumulative electron-withdrawing nature of the two ring nitrogens and the two bromine substituents, which decreases the electron density around the sole aromatic proton, thus reducing its shielding.[2][3]

Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum should display five distinct signals, corresponding to the five unique carbon atoms in the molecule.[4] The chemical shifts are predicted based on the local electronic environment of each carbon.

| Predicted Carbon Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| C1 | 112 - 117 | C ≡N | Typical range for nitrile carbons.[4] |

| C2 | 125 - 135 | C -CN | Aromatic carbon attached to the nitrile group, expected to be deshielded. |

| C3 | 140 - 148 | C -Br | Aromatic carbon attached to bromine; deshielded by both bromine and adjacent nitrogen. |

| C4 | 145 - 155 | C -H | Aromatic methine carbon, significantly deshielded by adjacent nitrogen. |

| C5 | 140 - 148 | C -Br | Aromatic carbon attached to bromine; similar environment to C3 but with slightly different neighbors. |

Expertise Note: Quaternary carbons (those not attached to protons, like C2, C3, C5, and the nitrile carbon) often show signals of lower intensity compared to protonated carbons (C4) in standard ¹³C NMR experiments due to longer relaxation times and the lack of Nuclear Overhauser Effect (NOE) enhancement.[4]

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).[5]

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum at a constant temperature (e.g., 298 K).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range (e.g., 0-12 ppm).

-

Collect a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-180 ppm).

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying specific functional groups within a molecule.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by the sharp, intense absorption of the nitrile group and vibrations from the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| 3050 - 3150 | Weak | Aromatic C-H Stretch |

| 2220 - 2240 | Strong, Sharp | C≡N Stretch |

| 1550 - 1600 | Medium | Aromatic C=N/C=C Stretch |

| 1000 - 1200 | Medium | C-Br Stretch |

Trustworthiness: The C≡N stretching vibration is particularly diagnostic. For aromatic nitriles, this band typically appears between 2240 and 2220 cm⁻¹[6]. Conjugation with the pyrazine ring system lowers the frequency compared to saturated alkyl nitriles (2260-2240 cm⁻¹) due to a slight weakening of the triple bond.[6][7] This peak's presence and position are strong indicators of the molecule's identity.

Experimental Protocol for ATR-FTIR

Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically perform the background subtraction and present the data in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and therefore the molecular formula, of a compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Predicted Mass Spectrum

The key feature in the mass spectrum of this compound will be the isotopic signature of the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively).

-

Molecular Ion (M⁺): A compound with two bromine atoms will exhibit a characteristic cluster of peaks for the molecular ion.

-

M peak: Contains two ⁷⁹Br atoms.

-

M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom.

-

M+4 peak: Contains two ⁸¹Br atoms.

-

-

Isotopic Pattern: The relative intensity of these peaks will be approximately 1:2:1.[8]

-

Molecular Weight: The calculated monoisotopic mass of C₅H⁷⁹Br₂N₃ is 270.8649 g/mol .

-

Fragmentation: Common fragmentation pathways could involve the loss of a bromine atom (-Br) or the nitrile group (-CN).

| m/z (Predicted) | Relative Intensity | Assignment |

| 271 | ~100% | [M+2]⁺ peak (C₅H⁷⁹Br⁸¹BrN₃) |

| 273 | ~50% | [M+4]⁺ peak (C₅H⁸¹Br₂N₃) |

| 269 | ~50% | [M]⁺ peak (C₅H⁷⁹Br₂N₃) |

| 192, 194 | Variable | [M-Br]⁺ fragment |

Experimental Protocol for ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Instrument Parameters:

-

Operate the mass spectrometer in positive ion mode.

-

Set the capillary voltage (e.g., 3-4 kV) and cone voltage to optimal values for generating the [M+H]⁺ ion.

-

Acquire data over a relevant mass range (e.g., m/z 100-500).

-

-

Data Analysis: Analyze the resulting spectrum for the molecular ion cluster and its characteristic 1:2:1 isotopic pattern to confirm the presence of two bromine atoms. For HRMS, compare the measured exact mass to the calculated mass to confirm the elemental formula.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. Proton NMR Table [www2.chemistry.msu.edu]

- 4. 13Carbon NMR [chem.ch.huji.ac.il]

- 5. mdpi.com [mdpi.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility of 3,6-Dibromopyrazine-2-carbonitrile

This guide provides a comprehensive technical overview of the solubility of 3,6-Dibromopyrazine-2-carbonitrile, a key building block for researchers, medicinal chemists, and professionals in drug development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document equips you with the foundational knowledge and detailed experimental protocols to determine its solubility profile accurately and efficiently. We will delve into the theoretical considerations of its solubility and provide robust, field-proven methodologies for both thermodynamic and kinetic solubility determination.

Introduction to this compound

This compound is a halogenated heterocyclic compound featuring a pyrazine ring substituted with two bromine atoms and a nitrile group. The pyrazine core is a "privileged structure" in medicinal chemistry, appearing in numerous clinically approved drugs and experimental therapeutics with a wide range of biological activities, including anticancer and antimicrobial properties. The bromine and nitrile functional groups on the pyrazine scaffold offer versatile handles for synthetic modifications, making it a valuable intermediate in the synthesis of novel bioactive molecules and advanced materials. Understanding the solubility of this compound is a critical first step in its application, as solubility significantly impacts reaction kinetics, bioavailability, and formulation development.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₅HBr₂N₃ | [1] |

| Molecular Weight | 262.89 g/mol | [1] |

| CAS Number | 1351238-11-3 | [1] |

| Appearance | Light yellow solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | 0-8 °C, sealed in dry conditions | [1] |

Theoretical Solubility Considerations

The solubility of a compound is governed by its molecular structure and the physicochemical properties of the solvent. For this compound, we can infer its likely solubility based on its functional groups:

-

Pyrazine Ring: The two nitrogen atoms in the pyrazine ring are capable of acting as hydrogen bond acceptors, which can promote solubility in protic solvents like water and alcohols. However, the aromatic nature of the ring itself is relatively nonpolar.

-

Bromine Atoms: The two bromine atoms are large and polarizable, contributing to van der Waals interactions. Their presence generally decreases solubility in polar solvents like water.

-

Nitrile Group (-C≡N): The nitrile group is polar and can act as a hydrogen bond acceptor, which can enhance solubility in polar solvents.

Based on these features, it is anticipated that this compound will exhibit limited solubility in water and higher solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as some solubility in polar protic solvents like ethanol and methanol. Its solubility in nonpolar solvents like hexane is expected to be low. For a structurally related compound, pyrazine-2-carbonitrile, a high solubility of 200 mg/mL in DMSO has been reported[2]. While this suggests that this compound may also be soluble in DMSO, the presence of the two bromine atoms will likely reduce its solubility compared to the parent compound.

Experimental Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Rationale

This method ensures that the system has reached a true thermodynamic equilibrium, providing a definitive measure of a compound's intrinsic solubility in a given solvent. The extended incubation period allows for the dissolution and potential recrystallization processes to stabilize, reflecting the true saturation point.

Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol

-

Preparation: Add an excess amount of this compound to a clear glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After incubation, allow the vial to stand undisturbed at the same temperature for at least one hour to allow the excess solid to settle. Alternatively, centrifuge the vial at a controlled temperature to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. It is crucial not to disturb the solid at the bottom of the vial. Filtration of the supernatant through a 0.22 µm filter is recommended to remove any remaining microparticles.

-

Analysis: Determine the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. A calibration curve with known concentrations of the compound should be prepared in the same solvent.

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature.

Experimental Determination of Kinetic Solubility (Nephelometry)

Kinetic solubility is a high-throughput method often used in early-stage drug discovery to assess the solubility of compounds under non-equilibrium conditions. It measures the concentration at which a compound precipitates out of a solution when added from a concentrated stock solution (typically in DMSO).

Rationale

This method mimics the conditions of many in vitro biological assays where a compound is introduced from a DMSO stock into an aqueous buffer. It provides a rapid assessment of a compound's propensity to precipitate under these conditions, which is crucial for interpreting assay results and identifying potential liabilities early in the drug discovery process.

Experimental Workflow

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: In a multi-well plate (e.g., 96-well or 384-well), perform serial dilutions of the DMSO stock solution with the same solvent.

-

Addition of Aqueous Buffer: To another multi-well plate, add the aqueous buffer of choice (e.g., phosphate-buffered saline, PBS).

-

Compound Addition: Transfer a small volume of the DMSO stock solutions from the first plate to the corresponding wells of the second plate containing the aqueous buffer. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Mix the plate and incubate at a controlled temperature for a short period, typically 1 to 2 hours.

-

Measurement: Measure the turbidity of each well using a nephelometer. The instrument detects the light scattered by any precipitate that has formed.

-

Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not cause a significant increase in light scattering compared to a blank control.

Data Interpretation and Reporting

The solubility data for this compound should be reported in a clear and organized manner. A table summarizing the solubility in various solvents at a specified temperature is recommended.

Example Solubility Profile Table:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |

| Water | 25 | To be determined | To be determined | Shake-Flask |

| Ethanol | 25 | To be determined | To be determined | Shake-Flask |

| Methanol | 25 | To be determined | To be determined | Shake-Flask |

| Acetone | 25 | To be determined | To be determined | Shake-Flask |

| Acetonitrile | 25 | To be determined | To be determined | Shake-Flask |

| Dichloromethane | 25 | To be determined | To be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | To be determined | To be determined | Shake-Flask |

| Phosphate-Buffered Saline (pH 7.4) | 25 | To be determined | To be determined | Nephelometry |

Conclusion

While readily available quantitative solubility data for this compound is limited, this guide provides the necessary theoretical framework and detailed, robust experimental protocols for its determination. By employing the shake-flask method for thermodynamic solubility and nephelometry for kinetic solubility, researchers can generate high-quality, reliable data to inform their work in drug discovery, materials science, and other applications. A thorough understanding and experimental determination of its solubility profile are paramount for the successful utilization of this versatile chemical building block.

References

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 3,6-Dibromopyrazine-2-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the chemical properties, safety considerations, and handling protocols for 3,6-Dibromopyrazine-2-carbonitrile (CAS No. 1351238-11-3).[1] This document is intended for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic endeavors. The guide synthesizes critical information from safety data sheets, toxicological research on related compounds, and established protocols for palladium-catalyzed cross-coupling reactions to ensure a thorough understanding of the risks and the necessary precautions for its safe application in a laboratory setting.

Introduction: The Synthetic Utility of a Differentiated Pyrazine Core

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with two bromine atoms and a nitrile group. This trifunctional scaffold is of significant interest in medicinal chemistry and materials science. The differential reactivity of the two bromine atoms, coupled with the synthetic versatility of the nitrile group, makes it a valuable building block for the synthesis of complex molecular architectures. Its application is particularly noted in the development of novel therapeutic agents, where the pyrazine core is a common pharmacophore.[2] The safe and effective use of this reagent is paramount and begins with a deep understanding of its inherent properties and potential hazards.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling and application. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1351238-11-3 | [1] |

| Molecular Formula | C₅HBr₂N₃ | [1] |

| Molecular Weight | 262.89 g/mol | [3] |

| Appearance | Light Yellow Solid | [1][3] |

| Purity | Typically ≥97% | [1][3] |

| Storage Temperature | 0-5°C | [1][3] |

| InChI Key | UOAUGAJRAONOHK-UHFFFAOYSA-N | [1][3] |

Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is not extensively published, a comprehensive hazard assessment can be formulated by examining its structural motifs: a brominated aromatic core and a nitrile functional group.

GHS Hazard Classification (Anticipated)

Based on data for structurally similar compounds like 3,6-Dichloropyrazine-2-carbonitrile and other brominated heterocycles, the following GHS classifications are anticipated.[4][5][6]

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[4][6]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage or irritation.[4][6]

Toxicological Insights

-

Brominated Aromatic Compounds: Brominated aromatic compounds can pose environmental and health risks. While many have low acute toxicity, prolonged exposure can lead to adverse effects.[7] Of greater concern is their potential to form highly toxic polybrominated dibenzodioxins or dibenzofurans under high-temperature conditions, such as in a fire.[1][7]

-

Aromatic Nitriles: The toxicity of nitriles is often associated with the metabolic release of cyanide.[4] However, for aromatic nitriles, the nitrile group is generally more robust and less likely to be metabolized to release cyanide compared to aliphatic nitriles.[5] Nevertheless, they should be handled as potentially toxic, with absorption possible through inhalation, ingestion, and skin contact.[8] Incomplete combustion of nitriles can also produce toxic fumes, including hydrogen cyanide and oxides of nitrogen.[8]

Personal Protective Equipment (PPE) and Engineering Controls

Given the anticipated hazards, a stringent PPE and engineering control regimen is mandatory when handling this compound.

-

Engineering Controls: All manipulations of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

-

Eye and Face Protection: Chemical safety goggles with side shields or a full-face shield are required to protect against splashes and airborne particles.[4][10]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile rubber, should be worn. It is crucial to check for and prevent any permeation.

-

Lab Coat: A flame-retardant lab coat should be worn at all times.

-

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood (not recommended), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4]

Handling, Storage, and Disposal

Safe Handling Procedures

-

Avoid all personal contact, including inhalation of dust.[4]

-

Wash hands thoroughly after handling.[10]

-

Ensure adequate ventilation at all times.[7]

-

Use spark-proof tools and avoid generating dust.[7]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]

Disposal

-

Dispose of this compound and its containers as hazardous waste.[10]

-

Do not allow the chemical to enter drains or waterways.[7]

-

All disposal activities must be in accordance with local, state, and federal regulations. Engage a licensed professional waste disposal service.[12]

First Aid and Emergency Procedures

Immediate action is critical in the event of exposure.

-

Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[10][13]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention or call a poison control center.[7][10]

Accidental Release Measures

In the event of a spill, follow a structured response protocol to mitigate exposure and environmental contamination.

Caption: Decision workflow for handling an accidental spill.

Reactivity and Stability

-

Chemical Stability: The compound is stable under recommended storage conditions.[11]

-

Conditions to Avoid: Avoid formation of dust, and exposure to heat, flames, and sparks.[7][10]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[11]

-

Hazardous Decomposition Products: Under combustion, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[11] The thermal decomposition of brominated compounds can be complex and may lead to the formation of other hazardous brominated aromatics.[9][14]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The dibrominated nature of this pyrazine allows for selective functionalization, typically at the more sterically accessible and electronically favorable position. The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common and powerful method for forming carbon-carbon bonds.[15][16]

Objective: To selectively couple an arylboronic acid at one of the bromine positions of this compound.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane or DME/water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line or glovebox equipment

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (repeat this cycle three times) to ensure an oxygen-free atmosphere.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.05-0.10 equiv) followed by the anhydrous solvent.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired mono-arylated product.

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its utility, however, is matched by its potential hazards. A comprehensive understanding of its toxicological profile, adherence to strict engineering controls and PPE requirements, and meticulous execution of handling and emergency procedures are non-negotiable for its safe use. By integrating the principles of chemical safety and robust experimental design, researchers can confidently and responsibly leverage the synthetic potential of this important intermediate.